Tylosin

Übersicht

Beschreibung

Tylosin tartrate is a macrolide antibiotic and bacteriostatic feed additive used primarily in veterinary medicine. It is derived from the fermentation product of the bacterium Streptomyces fradiae. This compound tartrate is known for its broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Tylosin-Tartrat wird durch Fermentation von Streptomyces fradiae synthetisiert. Die Fermentationsbrühe wird filtriert und das Antibiotikum mit organischen Lösungsmitteln extrahiert. Das extrahierte Produkt wird dann einer Aktivkohle-Entfärbung und Sprühtrocknung unterzogen, um this compound-Tartrat in Pulverform zu erhalten .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound-Tartrat durch Lösen von this compound-Tartrat- oder Phosphatpulver in Ethylacetat hergestellt. Butylacetat wird dann tropfenweise bei niedrigen Temperaturen (0-5 °C) unter ständigem Rühren zugegeben. Die Mischung wird zentrifugiert und die erhaltenen Kristalle werden mit kaltem Butylacetat gewaschen und im Vakuum getrocknet .

Analyse Chemischer Reaktionen

Reaktionstypen: Tylosin-Tartrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound-Tartrat kann zu verschiedenen Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound-Tartrat verändern.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Makrolidring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Treatment of Bacterial Infections

Tylosin is primarily utilized to treat infections caused by Gram-positive bacteria and some Gram-negative organisms. It has shown effectiveness against pathogens such as Staphylococcus, Streptococcus, Mycoplasma, and certain spirochetes. The Minimum Inhibitory Concentration (MIC) values for significant pathogens are as follows:

| Pathogen | MIC Range (µg/mL) |

|---|---|

| Mycoplasma bovis | 0.06 - 4 |

| Staphylococcus aureus | 0.5 - >128 |

This compound's mechanism involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, thereby preventing bacterial growth .

Growth Promotant

In food-producing animals, this compound is often used as a growth promoter to enhance feed efficiency and weight gain. It is particularly effective in poultry, swine, and cattle, leading to improved production outcomes .

Treatment of Colitis

This compound has been employed to manage colitis in companion animals, particularly dogs. While its efficacy in treating chronic diarrhea has been documented through anecdotal evidence and experimental studies, further research is needed to establish robust clinical guidelines .

Aquaculture

With increasing demand for antibiotic treatments in aquaculture due to limited veterinary drug options, this compound has been repurposed for use in fish farming. Studies indicate that this compound can effectively treat bacterial infections in fish with advantages such as rapid absorption and low toxicity at therapeutic doses .

Pharmacokinetics in Fish

Research has demonstrated that the pharmacokinetics of this compound in aquatic species shows rapid absorption and distribution, making it a suitable candidate for aquaculture applications .

Genotoxicity Studies

Extensive studies have assessed the safety profile of this compound, showing no evidence of genotoxicity or carcinogenicity across various assays conducted on both in vitro and in vivo models . For example, a study involving Chinese hamster ovarian cells found no chromosomal aberrations when exposed to this compound at varying concentrations .

Acceptable Daily Intake (ADI)

Recent evaluations have contributed to establishing a microbiological acceptable daily intake (mADI) for this compound residues from veterinary use, indicating that its usage poses minimal public health concerns .

Efficacy in Turkeys

A study focused on dosage adjustments based on allometric scaling in turkeys highlighted how body weight changes affect the pharmacokinetics of this compound, emphasizing the importance of tailored dosing strategies for different ages and weights .

Clinical Trials in Dogs

Clinical trials investigating this compound's effectiveness for treating suspected this compound-responsive diarrhea in dogs revealed promising results, although further validation through larger-scale studies is necessary to confirm its efficacy conclusively .

Wirkmechanismus

Tylosin tartrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain and thus inhibiting protein synthesis. This bacteriostatic effect is particularly effective against Gram-positive bacteria and mycoplasma .

Vergleich Mit ähnlichen Verbindungen

Tylvalosin: A derivative of tylosin with enhanced antibacterial activity against mycoplasma and spirochetes.

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.

Azithromycin: A macrolide antibiotic with a longer half-life and broader spectrum of activity compared to this compound.

Uniqueness of this compound Tartrate: this compound tartrate is unique due to its high efficacy against mycoplasma and its use as a feed additive in veterinary medicine. Its specific binding to the 50S ribosomal subunit and its bacteriostatic properties make it a valuable antibiotic in veterinary applications .

Biologische Aktivität

Tylosin is a macrolide antibiotic primarily used in veterinary medicine for its potent antimicrobial properties, particularly against Gram-positive bacteria and mycoplasmas. Its mechanism of action involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis, which ultimately leads to bacterial cell death. This article delves into the biological activity of this compound, summarizing case studies, pharmacokinetics, resistance mechanisms, and its effects on gut microbiota.

Antimicrobial Spectrum

This compound exhibits significant activity against various bacterial strains:

- Gram-positive Bacteria : Highly effective against most Gram-positive bacteria including Staphylococcus, Streptococcus, and Mycoplasma species.

- Gram-negative Bacteria : Activity is generally lower compared to Gram-positive bacteria, but some strains show susceptibility.

Table 1: Antimicrobial Activity of this compound

| Bacterial Group | Activity Level |

|---|---|

| Gram-positive | High |

| Gram-negative | Moderate to Low |

| Mycoplasma | High |

Pharmacokinetics

This compound's pharmacokinetic profile has been studied extensively in various animal models. Key findings include:

- Absorption : Following oral administration, this compound is rapidly absorbed with peak plasma concentrations occurring within 1.5 hours. For example, in pigs, a peak concentration of 2.4 mg/L was observed at this time after a dose of 30 mg/kg .

- Distribution : this compound distributes widely in body tissues, with significant concentrations found in the liver and kidneys. Notably, it is not detected in the brain or spinal cord .

- Elimination : The elimination half-life varies depending on the route of administration and species. For instance, after intramuscular injection in calves, serum concentrations peaked at about 2 hours post-administration and decreased significantly thereafter .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 2.4 mg/L (pigs) |

| Time to Peak Concentration | 1.5 hours |

| Elimination Half-Life | Varies by route |

Study on Swine Gut Microbiota

A recent study investigated the impact of this compound on the gut microbiome of infected pigs. It was found that treatment with this compound led to a reduction in microbial diversity, notably decreasing populations of beneficial bacteria such as Lactobacillus and Prevotella. This study highlighted the correlation between higher plasma concentrations of this compound and changes in gut microbiota composition .

Resistance Mechanisms

Research has identified specific genetic mechanisms conferring resistance to this compound. Resistance is primarily mediated through methylation of 23S rRNA by methyltransferases such as TlrB and TlrD. This modification prevents this compound from effectively binding to its target site within the ribosome .

Table 3: Mechanisms of this compound Resistance

| Mechanism | Description |

|---|---|

| rRNA Methylation | Modification at G748 and A2058 prevents binding |

| Gene Involvement | TlrB and TlrD genes are critical for resistance |

Eigenschaften

IUPAC Name |

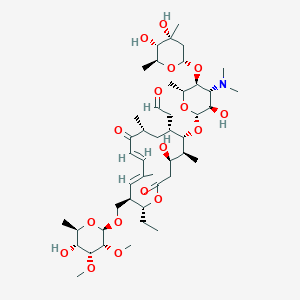

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPYTXDJUQJLPQ-VMXQISHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H77NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11032-12-5 (hydrochloride) | |

| Record name | Tylosin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043996 | |

| Record name | Tylosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

916.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS] | |

| Record name | Tylosin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether. | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water | |

CAS No. |

1401-69-0, 1405-54-5 | |

| Record name | Tylosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylosin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11475 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tylosin tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tylosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tylosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYLOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEF4JXN031 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

128-132 °C | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tylosin exert its antibacterial activity?

A1: this compound, like other macrolide antibiotics, binds to the 23S rRNA within the peptide exit tunnel of the bacterial ribosome. [, ] This binding interferes with protein synthesis by either preventing the formation of the ribosome complex or blocking the progression of the growing peptide chain. []

Q2: Does this compound affect all bacteria equally?

A2: No, this compound primarily exhibits activity against Gram-positive bacteria and certain Gram-negative bacteria, as well as Mycoplasma species. [, ]

Q3: What are the downstream effects of this compound's inhibition of protein synthesis in bacteria?

A3: Inhibition of protein synthesis ultimately leads to bacterial growth arrest and cell death.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C46H77NO17 and it has a molecular weight of 916.08 g/mol.

Q5: Can the degradation of this compound in water be influenced by environmental factors?

A5: Yes, experimental results suggest that adjusting pH levels can potentially destabilize this compound, leading to its degradation in water. []

Q6: Does this compound possess any catalytic properties?

A6: this compound itself is not known to possess catalytic properties. It functions as an inhibitor of bacterial protein synthesis.

Q7: Have computational methods been applied to this compound research?

A7: Yes, computational chemistry and modeling have been used to study this compound. For example, molecular modeling combined with TRNOESY NMR data has been employed to determine the active conformation of this compound and design novel macrolide antibiotics. []

Q8: How do structural modifications of this compound affect its activity?

A8: Studies have shown that the 4"-O-acyl group and the mycinose moiety play a crucial role in the binding of this compound derivatives to ribosomes, especially in macrolide-resistant strains. [] For instance, 3-O-acetyl-4"-O-isovalerylthis compound exhibits higher binding affinity to ribosomes of resistant Staphylococcus aureus strains compared to this compound or 3-O-acetylthis compound. []

Q9: What strategies can improve this compound's stability and bioavailability?

A9: Protecting this compound from light and moisture during storage and handling is crucial for maintaining its stability. [] Formulation strategies such as microencapsulation or complexation with cyclodextrins can be explored to further enhance its stability, solubility, and bioavailability.

Q10: What are the regulatory considerations for this compound use in livestock?

A10: The use of this compound in livestock is subject to regulations regarding dosage, withdrawal periods, and maximum residue limits (MRLs) in edible tissues to ensure consumer safety.

Q11: What is the bioavailability of this compound following different routes of administration?

A11: this compound exhibits good bioavailability in ducks following intramuscular (93.95%) and oral (75.77%) administration. []

Q12: How is this compound distributed in the body?

A12: this compound is widely distributed in the body, crossing biological barriers and reaching various organs and tissues, including the liver, kidney, and muscle. [, ]

Q13: How is this compound eliminated from the body?

A13: this compound is primarily eliminated from the body through urine and bile. []

Q14: How long does it take for this compound residues to deplete from edible tissues?

A14: The depletion time for this compound residues in edible tissues varies depending on the animal species and the tissue. For turkeys, residues were below the detection limit (50 μg/kg) in all tissues immediately after a 3-day treatment with this compound tartrate (500 mg/L) in drinking water. []

Q15: How does the dose of this compound affect its pharmacokinetic parameters?

A15: A fourfold decrease in the intramuscular dose of this compound and Florfenicol combination in pigs resulted in a twofold decrease in the maximum plasma concentration (Cmax) and the area under the curve (AUC) for both drugs. []

Q16: How is the efficacy of this compound evaluated?

A16: The efficacy of this compound can be evaluated in vitro using methods like minimum inhibitory concentration (MIC) determination and checkerboard assays to assess synergy with other antibiotics. In vivo efficacy can be assessed using animal models of bacterial infection. []

Q17: What is the MIC of this compound against Mycoplasma gallisepticum?

A17: The MIC of this compound against Mycoplasma gallisepticum has been reported as 0.00625 µg/ml. []

Q18: What are the mechanisms of resistance to this compound?

A18: Bacterial resistance to this compound can occur through various mechanisms, including target site modification (methylation of 23S rRNA), efflux pumps, and enzymatic inactivation. [, , , ]

Q19: Does this compound use select for resistance in bacteria other than the targeted pathogen?

A19: Yes, studies have shown that the use of this compound can select for resistance in non-target bacteria, such as Enterococcus spp. found in the feces of treated swine. [, , ]

Q20: What are the potential adverse effects of this compound in animals?

A20: While generally considered safe, high doses or prolonged use of this compound in animals have been associated with some adverse effects, including gastrointestinal disturbances and potential effects on the immune and endocrine systems. []

Q21: Are there specific drug delivery strategies being explored for this compound?

A21: Research is exploring targeted drug delivery systems for this compound to enhance its efficacy and reduce potential side effects. This includes developing formulations that improve drug penetration into specific tissues or organs.

Q22: Are there specific biomarkers being investigated for this compound?

A22: Researchers are investigating biomarkers, such as specific microbial metabolites or gene expression patterns, to monitor the impact of this compound on the gut microbiome and predict its efficacy. []

Q23: What analytical methods are used to detect and quantify this compound?

A23: Various analytical methods are employed for this compound detection and quantification, including:

- Microbiological Assay: Utilizes the growth inhibition of a susceptible microorganism, such as Sarcina lutea, to determine this compound concentration. [, ]

- High-Performance Liquid Chromatography (HPLC): A versatile technique enabling separation, identification, and quantification of this compound and its metabolites in various matrices. [, , , , ]

- Enzyme-Linked Immunosorbent Assay (ELISA): Employs antibodies to detect and quantify this compound based on its specific binding affinity. [, , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique providing high sensitivity and selectivity for the identification and quantification of this compound and its metabolites. [, , ]

- Electrochemical ELISA: This method combines the specificity of ELISA with the sensitivity of electrochemical detection using screen-printed electrodes. []

Q24: What is the environmental fate of this compound?

A24: this compound can enter the environment through the manure of treated animals. Its persistence and mobility in soil and water depend on factors such as soil type, pH, and organic matter content. [, ]

Q25: What are the concerns regarding this compound in the environment?

A25: Concerns regarding this compound in the environment include the potential for development and spread of antibiotic resistance genes in environmental microbial communities, which could ultimately impact human health. [, , ]

Q26: How does the solubility of this compound influence its bioavailability?

A26: The solubility of this compound in different media can impact its absorption and ultimately its bioavailability. Enhancing solubility can be crucial for improving its efficacy.

Q27: What parameters are crucial for validating analytical methods for this compound?

A27: Validation of analytical methods for this compound involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and robust results. [, , ]

Q28: How is the quality of this compound ensured during its production and distribution?

A28: Stringent quality control measures are implemented throughout the manufacturing process, from raw material sourcing to final product testing, to guarantee the identity, purity, potency, and stability of this compound.

Q29: Can this compound elicit an immune response?

A29: Research indicates that this compound can stimulate antibody production, suggesting it possesses immunogenic properties. [] Further studies are needed to fully characterize its impact on the immune system.

Q30: Can this compound affect drug-metabolizing enzymes?

A30: Research on this compound's potential to induce or inhibit drug-metabolizing enzymes is limited. Investigating these interactions is crucial for understanding its metabolic fate and potential drug-drug interactions.

Q31: What is the biodegradability of this compound?

A31: this compound is considered to have limited biodegradability in the environment. This persistence raises concerns about its potential accumulation and long-term ecological effects. []

Q32: Are there alternatives to this compound for therapeutic use in animals?

A32: Yes, alternative antibiotics, such as other macrolides (e.g., tilmicosin), lincosamides (e.g., lincomycin), or pleuromutilins (e.g., tiamulin), can be considered as alternatives to this compound depending on the specific bacterial infection. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.